1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 3-fluorobenzoylamino group
Scientific Research Applications
1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that amides, such as benzoyl glycine, contain a molecule of an organic acid linked to a molecule of an amine . A water molecule must be removed to make the new C–N bond. The –OH part comes from the –COOH group, while the –H from the –NH2 group .
Biochemical Pathways
It is known that fluoro-substituted compounds can alter bioavailability and metabolic stability drastically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid typically involves the reaction of 3-fluorobenzoyl chloride with cyclohexanecarboxylic acid in the presence of a base. The reaction proceeds through the formation of an amide bond between the amine group of the cyclohexanecarboxylic acid and the carbonyl group of the 3-fluorobenzoyl chloride. Common bases used in this reaction include triethylamine or pyridine, and the reaction is often carried out in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide bond can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoyl derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzyl chloride: A related compound with similar structural features but different reactivity due to the presence of a chloride group instead of a carboxylic acid group.
Hippuric acid: Another amide compound with a benzoyl group, but without the fluorine substitution.
Uniqueness
1-(3-Fluoro-benzoylamino)-cyclohexanecarboxylic acid is unique due to the combination of a cyclohexane ring, a carboxylic acid group, and a 3-fluorobenzoylamino group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
1-[(3-fluorobenzoyl)amino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-11-6-4-5-10(9-11)12(17)16-14(13(18)19)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABLJMPPQSZGPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587562 |
Source
|
Record name | 1-(3-Fluorobenzamido)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-16-5 |
Source
|
Record name | 1-[(3-Fluorobenzoyl)amino]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912771-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluorobenzamido)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.